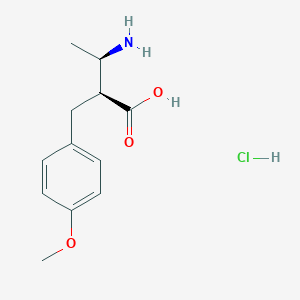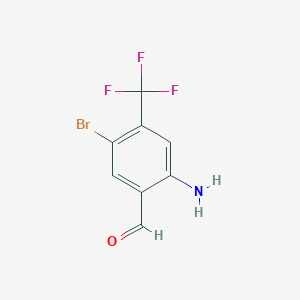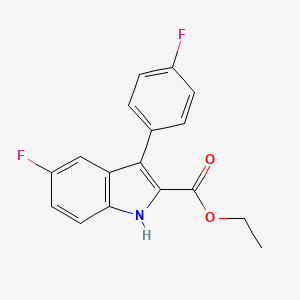
Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole oxides, while reduction can produce fluoroindole alcohols.
Aplicaciones Científicas De Investigación
Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Fluorinated Pyridines
- Fluorinated Thiophenes
Uniqueness
Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate is unique due to its specific indole structure and the presence of two fluorine atoms. This combination enhances its chemical stability and biological activity, making it distinct from other fluorinated compounds.
Propiedades
Fórmula molecular |
C17H13F2NO2 |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13F2NO2/c1-2-22-17(21)16-15(10-3-5-11(18)6-4-10)13-9-12(19)7-8-14(13)20-16/h3-9,20H,2H2,1H3 |
Clave InChI |
WVGVFORCPHPOFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


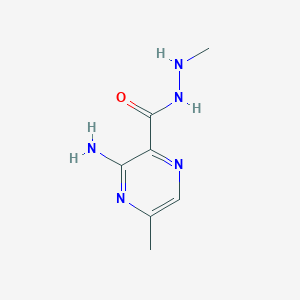

![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)

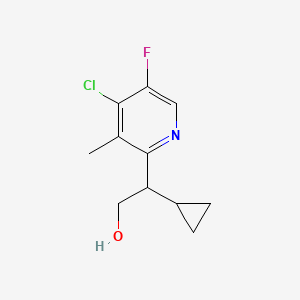

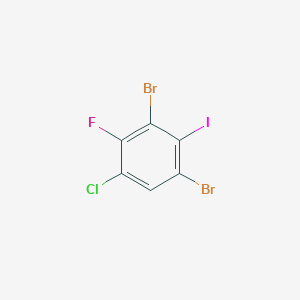
![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
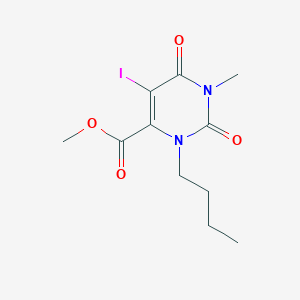
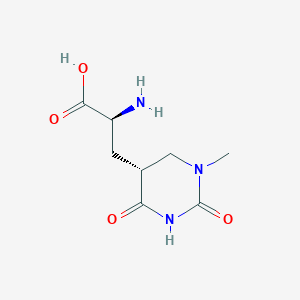
![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
